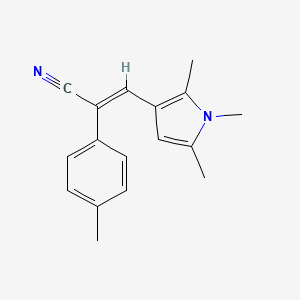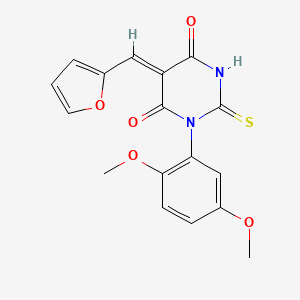![molecular formula C23H24ClN3O2 B4577082 8-chloro-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4577082.png)
8-chloro-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
8-chloro-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as CMTM-8, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMTM-8 belongs to the class of quinolinecarboxamide compounds and has been shown to exhibit promising anti-tumor activity in various preclinical studies.
Applications De Recherche Scientifique
1. Potential as Radioligands in PET Imaging
- Application : This compound has been explored for its potential use in Positron Emission Tomography (PET) imaging, particularly as a radioligand for peripheral benzodiazepine type receptors (PBR) in vivo. This application is significant for noninvasive assessment and imaging in various medical conditions.
- Research Details : The study involved labeling of similar quinoline-2-carboxamide derivatives with carbon-11 for use in PET. These radioligands showed high specific binding to PBR in several organs, suggesting their utility in PBR imaging with PET (Matarrese et al., 2001).
2. Role in Synthesis of Pharmaceutical Compounds
- Application : The compound plays a crucial role in the synthesis of various pharmaceuticals. It has been utilized in developing efficient synthesis routes for other pharmacologically relevant compounds.
- Research Details : One study demonstrated the development of an efficient synthesis process for a Pyrrolquinolone compound, where similar quinoline derivatives were key intermediates (Dorow et al., 2006).
3. Exploration in Polymerization Processes
- Application : This compound and its derivatives have been investigated for their utility in polymerization processes. This includes their role in ethylene polymerization and copolymerization of ethylene with α-olefins.
- Research Details : A study focused on half-titanocene chlorides derived from similar quinoline carboxamide compounds. These complexes showed high catalytic activities, highlighting their potential in industrial polymerization processes (Sun et al., 2010).
4. Contribution to Antitumor Research
- Application : Quinoline derivatives are extensively researched for their potential antitumor properties. This includes exploring their effects on various cancer cell lines and kinase inhibitors.
- Research Details : One study designed and synthesized novel quinoline derivatives, including those related to the specified compound, for evaluation against cancer cell lines. Promising results were found, indicating their potential as antitumor agents (Li et al., 2013).
5. Utilization in Organic Chemistry Research
- Application : Quinoline derivatives are key players in various organic chemistry reactions, serving as starting materials or intermediates for synthesizing diverse chemical compounds.
- Research Details : A study explored the synthesis of certain quinoline derivatives, focusing on their transformations and applications in organic chemistry (Aleksanyan & Hambardzumyan, 2013).
Propriétés
IUPAC Name |
8-chloro-2-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-5-2-3-6-17(16)21-15-19(18-7-4-8-20(24)22(18)26-21)23(28)25-9-10-27-11-13-29-14-12-27/h2-8,15H,9-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQLIGGXDVHKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylthio)acetamide](/img/structure/B4577006.png)

![ethyl 2-({[5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4577021.png)
![2-chloro-N-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4577029.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4577033.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4577044.png)
![1-[2-(2-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4577050.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4577062.png)
![3-[4-(2-nitrophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4577076.png)
![1-({4-[(4-chlorobenzyl)oxy]benzyl}amino)propan-2-ol hydrochloride](/img/structure/B4577090.png)
![3-[(4-bromobenzyl)thio]-5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4577098.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-5-methyl-2-furamide](/img/structure/B4577102.png)
